molecular formula C19H23ClN4OS B2465745 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008268-09-4

5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2465745
CAS No.: 1008268-09-4
M. Wt: 390.93
InChI Key: ALQIHKKHRCNQNN-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused heterocyclic core with a hydroxyl group at position 4. Its structure includes a 4-chlorophenyl group and a 3,5-dimethylpiperidin-1-yl moiety attached via a methyl bridge at position 5, along with a methyl substitution at position 5. Structural elucidation of analogous compounds typically employs crystallographic tools like SHELXL and ORTEP for refinement and visualization .

Properties

IUPAC Name

5-[(4-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c1-11-8-12(2)10-23(9-11)16(14-4-6-15(20)7-5-14)17-18(25)24-19(26-17)21-13(3)22-24/h4-7,11-12,16,25H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQIHKKHRCNQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24ClN5OSC_{20}H_{24}ClN_5OS, featuring a thiazole and triazole ring system which contributes to its diverse biological activities. The presence of the 4-chlorophenyl and 3,5-dimethylpiperidin-1-yl groups enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole and triazole moieties have been shown to possess antibacterial activity against various strains of bacteria. A study demonstrated that certain thiazole derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for the synthesized compound in treating bacterial infections .

Anticancer Properties

The anticancer potential of compounds similar to This compound has been explored in various studies. For example, compounds featuring the triazole ring have been investigated for their ability to inhibit cancer cell proliferation. One study highlighted that specific triazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

The mechanism of action for this compound appears to involve interaction with specific biological targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Research shows that related compounds exhibit strong inhibitory effects on these enzymes, suggesting a similar profile for our compound .
  • Binding Interactions : Docking studies have indicated potential binding interactions with amino acids in target proteins, which could modulate their activity and lead to therapeutic effects .

Study 1: Antiviral Activity

A recent study synthesized several derivatives of thiazole and evaluated their antiviral properties against the tobacco mosaic virus (TMV). Results indicated that some derivatives exhibited over 50% inhibition of TMV replication, showcasing the antiviral potential of thiazole-based compounds .

Study 2: Antibacterial Screening

In a comprehensive antibacterial screening, several synthesized compounds were tested against multiple bacterial strains. The results revealed that the most active derivatives had IC50 values significantly lower than standard antibiotics, indicating their potential as effective antibacterial agents .

CompoundTarget BacteriaIC50 (µM)Activity Level
Compound 7bSalmonella typhi2.14Strong
Compound 7iBacillus subtilis0.63Very Strong
Compound 7mEscherichia coli10.25Moderate

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences between the target compound and similar derivatives:

Compound Name (IUPAC) Molecular Formula Substituent Groups Key Structural Features
Target Compound : 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Not explicitly provided* - 4-Chlorophenyl
- 3,5-Dimethylpiperidin-1-yl
- 2-Methyl
Piperidine ring with two methyl groups; para-chloro substitution on phenyl.
: 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol C27H29ClN6O3S - 3-Chlorophenylpiperazinyl
- 4-Ethoxy-3-methoxyphenyl
- 2-Methyl
Piperazine ring (two nitrogen atoms); meta-chloro and methoxy/ethoxy groups enhance hydrophobicity.
: 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol C22H29ClN6OS - 3-Chlorophenyl
- 4-Ethylpiperazinyl
- 2-Ethyl
Ethyl substitution on piperazine and core; meta-chloro phenyl.
: 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol C29H31ClN6O4S - 3-Chlorophenylpiperazinyl
- 3,4,5-Trimethoxyphenyl
- 2-Methyl
Trimethoxy phenyl group increases steric bulk and electron density.

*Molecular formula of the target compound can be inferred as approximately C23H28ClN5OS, assuming a thiazolo-triazolol core (C5H3N3OS) combined with substituents.

Key Comparative Analysis

Aromatic Substitutions

  • Chlorophenyl Position : The target compound’s para-chloro group (vs. meta in ) may alter electronic effects and receptor binding. Para-substitutions often enhance steric accessibility compared to meta .
  • Methoxy/Ethoxy Groups : and feature methoxy/ethoxy substitutions, which increase lipophilicity and may improve membrane permeability but reduce solubility .

Amine Ring Systems

  • Piperidine vs. Piperazine rings in and could enhance hydrogen-bonding interactions .
  • Alkyl Substitutions : 3,5-Dimethylpiperidine in the target compound introduces steric hindrance, possibly reducing rotational freedom compared to 4-ethylpiperazine in .

Core Modifications

  • 2-Methyl vs. 2-Ethyl : The target compound’s 2-methyl group (vs. 2-ethyl in ) may reduce steric bulk, favoring tighter binding to compact active sites .

Implications for Pharmacological Properties

However, based on structure-activity relationship (SAR) trends:

  • Lipophilicity : The target compound’s lack of methoxy/ethoxy groups (unlike and ) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility.
  • Solubility : Piperidine’s lower polarity compared to piperazine may reduce solubility but improve blood-brain barrier penetration.
  • Synthetic Accessibility : Piperidine derivatives (target compound) might require fewer synthetic steps than piperazine analogs, which often involve nucleophilic substitutions .

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